Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate: is a complex organic compound with the molecular formula C17H19N3O3S[_{{{CITATION{{{_1{Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido 2,3-. This compound is characterized by its intricate structure, which includes a pyrido[2,3-D]pyrimidine core with various substituents, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-D]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl and cyclopropyl groups are introduced through subsequent substitution reactions, often requiring specific catalysts and reagents to achieve the desired selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high efficiency and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, often requiring specific solvents and temperatures to achieve the desired outcome.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: In biological research, this compound may be used as a tool to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Methyl 1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-D]pyrimidine-5-carboxylate
Methyl 7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-D]pyrimidine-5-carboxylate
tert-Butyl 2-cyclopentyl-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
Uniqueness: This compound stands out due to its unique combination of cyclopentyl and cyclopropyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
methyl 1-cyclopentyl-7-cyclopropyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-16(22)11-8-12(9-6-7-9)18-14-13(11)15(21)19-17(24)20(14)10-4-2-3-5-10/h8-10H,2-7H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWVNNNSLINFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=O)NC(=S)N2C3CCCC3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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